7-chloro-2,3-diphenyl-10H-pyridazino[6,1-b]quinazolin-10-one
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Overview
Description
7-Chloro-2,3-diphenyl-10H-pyridazino[3,2-b]quinazolin-10-one is a heterocyclic compound that belongs to the pyridazinoquinazolinone family. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a quinazolinone ring, and is substituted with chlorine and phenyl groups. It has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3-diphenyl-10H-pyridazino[3,2-b]quinazolin-10-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 2-aminobenzophenone under acidic conditions to yield the desired pyridazinoquinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-diphenyl-10H-pyridazino[3,2-b]quinazolin-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile employed.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-2,3-diphenyl-10H-pyridazino[3,2-b]quinazolin-10-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it could act as an inhibitor of kinases or other signaling proteins, disrupting cellular processes that contribute to disease progression.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-10H-pyridazino[3,2-b]quinazolin-10-one: A structurally similar compound with a chlorine atom at a different position.
2,3-Diphenyl-10H-pyridazino[6,1-b]quinazolin-10-one: Another analog with a different substitution pattern on the quinazolinone ring.
Uniqueness
7-Chloro-2,3-diphenyl-10H-pyridazino[3,2-b]quinazolin-10-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of both chlorine and phenyl groups in specific positions can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H14ClN3O |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
7-chloro-2,3-diphenylpyridazino[6,1-b]quinazolin-10-one |
InChI |
InChI=1S/C23H14ClN3O/c24-17-11-12-18-20(13-17)25-21-14-19(15-7-3-1-4-8-15)22(26-27(21)23(18)28)16-9-5-2-6-10-16/h1-14H |
InChI Key |
BFUYXUDPUVSFHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC4=C(C=CC(=C4)Cl)C(=O)N3N=C2C5=CC=CC=C5 |
Origin of Product |
United States |
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